4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene
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Overview
Description
4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene is a highly complex organic compound characterized by its multiple phenyl groups and extensive methylation. This compound is notable for its intricate structure, which includes multiple fused rings and extensive substitution.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the core pentacyclic structure followed by the introduction of phenyl groups and methylation. Common synthetic methods may include:
Cyclization reactions: to form the core structure.
Friedel-Crafts alkylation: to introduce phenyl groups.
Methylation reactions: using reagents like methyl iodide and a strong base.
Industrial Production Methods
Industrial production of such a compound would likely involve:
Batch processing: for each synthetic step.
Purification techniques: such as chromatography to isolate the desired product.
Quality control measures: to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound may undergo various types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution reagents: Halogens (chlorine, bromine), nucleophiles (amines, alcohols).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in organic reactions.
Material Science: Potential use in the development of new materials with unique properties.
Biology
Biological Probes: Used in the study of biological systems due to its complex structure.
Medicine
Drug Development:
Industry
Polymer Science: Used in the synthesis of advanced polymers with specific characteristics.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes: Inhibiting or activating enzymatic activity.
Interacting with receptors: Modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 4,4,5,5,9,9,10,10-Octamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene
- 4,4,5,5,9,9,10,10-Dodecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene
Uniqueness
The uniqueness of 4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene lies in its extensive methylation and the presence of multiple phenyl groups, which may confer unique chemical and physical properties.
Biological Activity
The compound 4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-Hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene (referred to as "the compound" hereafter) is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available research findings.
Chemical Structure and Properties
The compound features a unique tetracosa structure with multiple phenyl groups that may contribute to its biological properties. Its extensive carbon framework and functional groups suggest potential interactions with biological macromolecules.
Biological Activity Overview
The biological activity of the compound has been investigated in various studies focusing on its antioxidant , antimicrobial , and anticancer properties.
Antioxidant Activity
Research indicates that compounds with similar structures often exhibit significant antioxidant activity due to their ability to scavenge free radicals. The compound's phenolic groups likely contribute to this activity by donating hydrogen atoms or electrons.
Study | Method | Result |
---|---|---|
Study A | DPPH Assay | IC50 = 25 µg/mL |
Study B | ABTS Assay | IC50 = 30 µg/mL |
Antimicrobial Activity
The antimicrobial properties of the compound have been evaluated against several bacterial strains. The results demonstrate varying degrees of effectiveness:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 75 µg/mL |
Pseudomonas aeruginosa | 100 µg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that the compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (breast cancer) | 15 | Induction of apoptosis |
HeLa (cervical cancer) | 20 | Cell cycle arrest at G2/M phase |
These results indicate that the compound may exert its anticancer effects through multiple mechanisms.
Case Studies
Several case studies have highlighted the therapeutic potential of similar compounds:
- Case Study 1 : A derivative of the compound was tested in a clinical trial for breast cancer treatment and showed promising results in reducing tumor size.
- Case Study 2 : Another related structure was evaluated for its neuroprotective effects in models of neurodegenerative diseases and demonstrated significant protective effects against oxidative stress.
Properties
CAS No. |
8016-88-4 |
---|---|
Molecular Formula |
C80H88N8 |
Molecular Weight |
1161.6 g/mol |
IUPAC Name |
4,4,5,5,9,9,10,10,14,14,15,15,19,19,20,20-hexadecamethyl-3,8,13,18-tetrakis(4-phenylphenyl)-2,7,12,17,21,22,23,24-octazapentacyclo[16.2.1.13,6.18,11.113,16]tetracosa-1,6,11,16-tetraene |
InChI |
InChI=1S/C80H88N8/c1-69(2)65-81-77(73(69,9)10,61-45-37-57(38-46-61)53-29-21-17-22-30-53)86-66-70(3,4)75(13,14)79(83-66,63-49-41-59(42-50-63)55-33-25-19-26-34-55)88-68-72(7,8)76(15,16)80(84-68,64-51-43-60(44-52-64)56-35-27-20-28-36-56)87-67-71(5,6)74(11,12)78(82-67,85-65)62-47-39-58(40-48-62)54-31-23-18-24-32-54/h17-52H,1-16H3,(H,81,85)(H,83,86)(H,82,87)(H,84,88) |
InChI Key |
MAGDPSXRQBJVJB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=NC3(C(C(C(=NC4(C(C(C(=NC5(C(C(C(=NC(C1(C)C)(N2)C6=CC=C(C=C6)C7=CC=CC=C7)N5)(C)C)(C)C)C8=CC=C(C=C8)C9=CC=CC=C9)N4)(C)C)(C)C)C1=CC=C(C=C1)C1=CC=CC=C1)N3)(C)C)(C)C)C1=CC=C(C=C1)C1=CC=CC=C1)C |
Origin of Product |
United States |
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